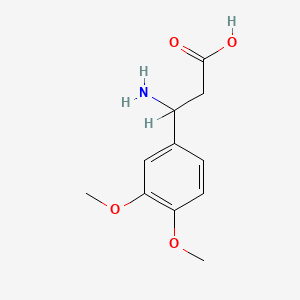

3,4-Dihydroxysulfolane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfolanes, including 3,4-disubstituted sulfolanes, has been studied extensively. The stereochemistry of the reactions of 4-hydroxy-2-sulfolene, 4-hydroxy-3-chlorosulfolane, and 3,4-epoxysulfolane with nucleophilic reagents was studied . The optimum conditions for the preparation of sulfolanes with oxygen-containing substituents were worked out .Wissenschaftliche Forschungsanwendungen

Solvent Applications

Sulfolane, a chemically stable, water-soluble, 4-carbon cyclic sulfone, is primarily used for its solvent properties. It finds application in aromatics extraction, gas treating, and extractive distillation processes. Besides, it's used as a solvent in polymerizations and chemical reactions, and also in plasticizer, electronic, and textile-related specialty applications due to its chemical inertness and low toxicity (Clark, 2000).

Electronic Device Applications

Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a derivative, significantly influences the performance of organic electronic devices. The modification of PEDOT:PSS surfaces can result in gradient work function and surface energy, impacting the efficiency of charge carrier transfer in devices like organic light-emitting diodes and photovoltaic devices (Dąbczyński et al., 2018).

Polymer Material Applications

The creation of high-molecular-weight polysulfones with 1,3-enyne linkages has been achieved using DMSO-sulfolane solvent mixtures. These polymers are used in high-temperature thermoplastic composite materials due to their solubility in methylene chloride and high glass transition temperatures (Reinhardt & Arnold, 1981).

Fuel Cell Applications

Sulfolane-derived polymers have been developed for fuel cell applications. Specifically, sulphonated poly(ether sulfone)s demonstrate effective proton conduction, making them suitable for fuel cells (Matsumoto, Higashihara, & Ueda, 2009).

Energy Conversion and Storage Applications

PEDOT:PSS, another derivative, is used widely in energy conversion and storage devices. It is notable for its good film forming ability, electrical conductivity, and stability, finding applications in organic solar cells, supercapacitors, fuel cells, and other energy-related devices (Sun et al., 2015).

Liquid-Liquid Extraction

Sulfolane and its derivatives have been explored as solvents in liquid-liquid extraction processes, particularly in the extraction of aromatic hydrocarbons (Meindersma, Podt, & Haan, 2006).

Li-ion Batteries

Studies have focused on sulfolane mixtures as electrolytes for Li-ion cells. These mixtures, when combined with other components, have shown improved performance at elevated temperatures (Hofmann et al., 2014).

Biomedical Applications

3,4-Dihydroxysulfolane oxide (DHSox), a cyclic selenoxide reagent, is used in oxidative protein folding, offering advantages over traditional reagents like DTTox and GSSG due to its strong and selective oxidation properties (Arai & Iwaoka, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1-dioxothiolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVDYVUZEKIBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931190 | |

| Record name | 3,4-Dihydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14176-47-7, 33967-48-5 | |

| Record name | trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxysulfolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033967485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.